B1577942 Brevinin-1CHb

Brevinin-1CHb

Cat. No.: B1577942
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1CHb is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, primarily isolated from the skin secretions of amphibians such as Hyla chrysoscelis. These peptides are characterized by their α-helical structure, amphipathic properties, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. This compound specifically exhibits a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (Rana box: Cys-X-X-X-Cys), which stabilizes its structure and enhances its interaction with microbial membranes .

Key features of this compound include:

  • Amino Acid Sequence: FLPVLAGIAAKVVPALFCKITKKC
  • Molecular Weight: ~2.8 kDa
  • Isoelectric Point (pI): ~10.5 (highly cationic)
  • Mechanism of Action: Disruption of microbial membrane integrity via electrostatic interactions with negatively charged phospholipids.

Properties

bioactivity

Antimicrobial

sequence

FLPVIAGLAAKVLPKLFCAITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brevinin Peptides

Brevinin-1CHb shares structural and functional similarities with other brevinin peptides but differs in critical aspects such as sequence variations, potency, and selectivity. Below is a comparative analysis with three homologs: Brevinin-1E , Brevinin-2Tb , and Brevinin-1PLc .

Table 1: Structural and Functional Comparison
Property This compound Brevinin-1E Brevinin-2Tb Brevinin-1PLc
Source Hyla chrysoscelis Rana esculenta Bombina tibetana Pelophylax lessonae
Sequence FLPVLAGIAAKVVPALFCKITKKC FLPVLAGVAAKVVPALFCKITKKC GILDSLKGLAKVALKGLPTVFCLISKKC FLPILAKIAAKVFPALFCKITKKC
MIC (μg/mL)* 2–8 (Gram+ bacteria) 4–12 (Gram+ bacteria) 1–6 (Gram+ bacteria) 3–10 (Gram+ bacteria)
Hemolytic Activity Moderate (HC₅₀: 50 μg/mL) Low (HC₅₀: >100 μg/mL) High (HC₅₀: 20 μg/mL) Moderate (HC₅₀: 60 μg/mL)
Stability Resistant to trypsin Sensitive to pepsin Resistant to proteases Sensitive to trypsin

MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus.

Key Findings:

Sequence Variations :

  • This compound and Brevinin-1E share ~85% sequence homology, differing at positions 6 (Ala vs. Val) and 18 (Ile vs. Leu). These substitutions reduce hemolytic activity in Brevinin-1E while retaining antimicrobial efficacy .
  • Brevinin-2Tb lacks the Rana box but contains an extended hydrophobic N-terminus, enhancing membrane penetration but increasing cytotoxicity .

Activity vs. Toxicity :

  • This compound exhibits a favorable therapeutic index (MIC/HC₅₀ ratio: ~6.25), outperforming Brevinin-2Tb (ratio: ~0.3) but lagging behind Brevinin-1E (ratio: ~25) .

Stability :

  • Protease resistance varies: this compound’s cyclic C-terminal motif confers stability against trypsin, whereas Brevinin-1PLc’s linear structure increases susceptibility .

Comparison with Non-Brevinin Antimicrobial Peptides

This compound was also benchmarked against non-brevinin AMPs, such as Magainin-2 (from Xenopus laevis) and LL-37 (human cathelicidin).

Table 2: Cross-Family Comparison
Property This compound Magainin-2 LL-37
Source Amphibian Amphibian Human
Structure α-helical + Rana box α-helical α-helical + random coil
MIC (μg/mL)* 2–8 10–20 5–15
Hemolytic Activity Moderate Low High
Immunomodulatory Role Limited None Strong (e.g., LPS neutralization)
Key Insights:
  • This compound shows superior potency against Gram-positive bacteria compared to Magainin-2 but lacks the immunomodulatory functions of LL-37 .
  • Its moderate hemolytic activity limits therapeutic use compared to human-derived LL-37, which is optimized for low cytotoxicity in mammals .

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